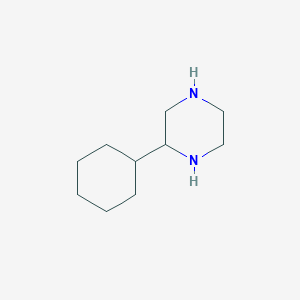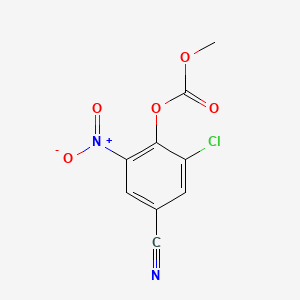
(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” is a chemical compound with the linear formula C7H7ClN2O2. Its CAS number is 69951-02-6 . This compound features a benzene ring substituted with chlorine, cyano, and nitro groups, along with a methyl carbonate moiety.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is via benzylic substitution reactions. Here’s a simplified synthetic route:
Bromination: Start with 2-chloro-4-nitrotoluene. Brominate the benzylic position using N-bromosuccinimide (NBS) to form the corresponding benzylic bromide.
Cyanation: Treat the benzylic bromide with sodium cyanide (NaCN) to introduce the cyano group.
Nitration: Nitrate the cyano-substituted intermediate using a mixture of nitric acid and sulfuric acid to obtain the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimization for yield, and purification processes.
Analyse Des Réactions Chimiques
Reactions:
Benzylic Substitution: The benzylic position can undergo nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the carbocation .
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Other Reactions: Further reactions may include oxidation or derivatization of the cyano group.
Common Reagents and Conditions:
NBS: Used for benzylic bromination.
NaCN: Used for cyano group introduction.
Nitric Acid/Sulfuric Acid: Used for nitration.
Major Products:
The major product is “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” itself.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for dyes, agrochemicals, or materials.
Mécanisme D'action
The exact mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” stands out due to its unique combination of functional groups.
Remember that further research and detailed studies are essential for a comprehensive understanding of this compound’s properties and applications
Propriétés
Numéro CAS |
111318-38-8 |
|---|---|
Formule moléculaire |
C9H5ClN2O5 |
Poids moléculaire |
256.60 g/mol |
Nom IUPAC |
(2-chloro-4-cyano-6-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C9H5ClN2O5/c1-16-9(13)17-8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3 |
Clé InChI |
GLUZHCFVZXBTDP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



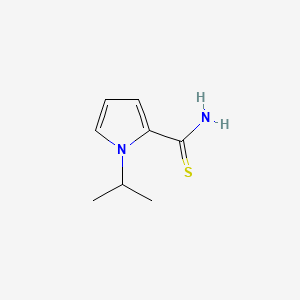
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
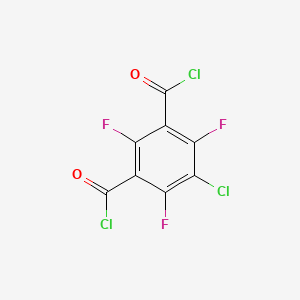
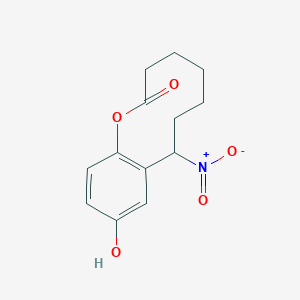
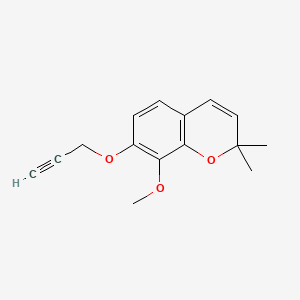
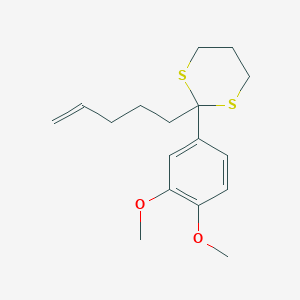
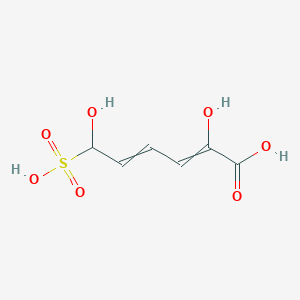

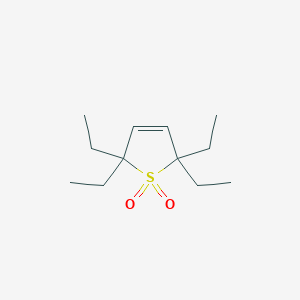
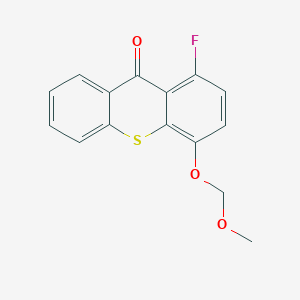
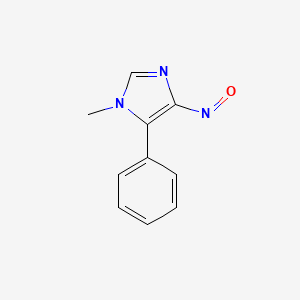
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
